molecular formula C7H15N3O B3067235 N-ethylpiperazine-1-carboxamide CAS No. 75529-72-5

N-ethylpiperazine-1-carboxamide

Cat. No.: B3067235
CAS No.: 75529-72-5
M. Wt: 157.21 g/mol
InChI Key: DIDCDJTVKPODTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-piperazinecarboxamide is used in the synthesis of Quinolinamines I derivatives which displays anti-leishmanial activity. Also, it is an intermediate of Amperozide Dihydrochloride, which is the monochloride derivative of Amperozide Dihydrochloride, a compound displaying high affinity for 5-HT2 receptors and membrane-active substance with influences the entrapping curves in human erythrocytes.

Properties

CAS No.

75529-72-5

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)

InChI Key

DIDCDJTVKPODTM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCNCC1

Canonical SMILES

CCNC(=O)N1CCNCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ethylpiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-ethylpiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethylpiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethylpiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.